molecular formula C10H8ClN3OS B11997773 Thiazolidin-4-one, 2-(4-chlorobenzylidenhydrazono)-

Thiazolidin-4-one, 2-(4-chlorobenzylidenhydrazono)-

Cat. No.: B11997773
M. Wt: 253.71 g/mol
InChI Key: KHBZUTKCIKDFSN-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidin-4-one, 2-(4-chlorobenzylidenhydrazono)- (also known by its chemical formula C10H8ClN3It contains a thiazolidinone ring, which is well-known for its ability to inhibit the formation of advanced glycation end products (AGEs) . AGEs play a role in various diseases, including diabetes and neurodegenerative disorders.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of 2-(4-chlorobenzylidene)hydrazinecarbothioamide with an appropriate carbonyl compound. The reaction typically occurs under mild conditions, yielding the desired thiazolidin-4-one product .

Industrial Production Methods:: While industrial-scale production methods are not widely documented, researchers have explored efficient synthetic routes in the laboratory setting. These methods aim to optimize yield, purity, and scalability.

Chemical Reactions Analysis

Thiazolidin-4-one, 2-(4-chlorobenzylidenhydrazono)- can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituents on the benzylidene group can be replaced. Common reagents include hydrazine derivatives, thiourea, and various carbonyl compounds. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Pharmaceuticals: Potential use as a lead compound for drug discovery.

    Materials Science: Investigation into its properties for material applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with molecular targets related to glycation processes and inflammation.

Comparison with Similar Compounds

While thiazolidin-4-one derivatives are diverse, this specific compound’s uniqueness lies in its 4-chlorobenzylidenehydrazono substituent. Similar compounds include other thiazolidinones and hydrazones.

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+

InChI Key

KHBZUTKCIKDFSN-LFYBBSHMSA-N

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.